Array ( [bid] => 11852708 ) Buy 2-chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | 1356087-32-5

2-chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

Catalog No.
S12299693
CAS No.
1356087-32-5
M.F
C15H15ClN2O
M. Wt
274.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrol...

CAS Number

1356087-32-5

Product Name

2-chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

IUPAC Name

2-chloro-6-[(4-methoxyphenyl)methyl]-5,7-dihydropyrrolo[3,4-b]pyridine

Molecular Formula

C15H15ClN2O

Molecular Weight

274.74 g/mol

InChI

InChI=1S/C15H15ClN2O/c1-19-13-5-2-11(3-6-13)8-18-9-12-4-7-15(16)17-14(12)10-18/h2-7H,8-10H2,1H3

InChI Key

RFQFRSLFDKLJHD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CC3=C(C2)N=C(C=C3)Cl

2-Chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is a chemical compound with the molecular formula C15H13ClN2O2. It features a pyrrolo[3,4-b]pyridine core structure, which is characterized by a fused bicyclic system containing both a pyridine and a pyrrole ring. The compound is notable for its chlorine and methoxybenzyl substituents, which contribute to its chemical properties and potential biological activities. The IUPAC name reflects its structural complexity, indicating the presence of a chlorine atom at the second position and a methoxybenzyl group at the sixth position of the pyrrolo structure.

The reactivity of 2-chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine can be attributed to the presence of functional groups such as the chloro and methoxy groups. These groups can participate in various nucleophilic substitution reactions or electrophilic aromatic substitutions. For instance, the chlorine atom can be replaced by nucleophiles under appropriate conditions, leading to derivatives that may exhibit enhanced biological activities or altered properties.

Research indicates that compounds within the pyrrolo[3,4-b]pyridine class exhibit significant biological activities, particularly as allosteric modulators of muscarinic acetylcholine receptors. Specifically, 2-chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine has been studied for its potential effects on the M4 muscarinic receptor, which plays a crucial role in various neurological processes. The modulation of this receptor may have implications for treating conditions such as schizophrenia and other cognitive disorders .

The synthesis of 2-chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine typically involves multi-step organic reactions. A common approach includes:

  • Formation of the Pyrrolo Framework: This can be achieved through cyclization reactions involving suitable precursors such as substituted anilines or aldehydes.
  • Chlorination: The introduction of the chlorine substituent can be performed using chlorinating agents under controlled conditions.
  • Methoxybenzyl Substitution: The methoxybenzyl group can be introduced via nucleophilic substitution reactions involving appropriate benzyl halides and bases .

These steps may require optimization to improve yield and purity.

The unique structure of 2-chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine makes it a candidate for various applications in medicinal chemistry. Its potential as an allosteric modulator suggests applications in drug development targeting neurological disorders. Furthermore, its reactivity allows for the synthesis of derivatives that could be tailored for specific therapeutic uses.

Studies on interaction profiles indicate that 2-chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine may interact with various biological targets beyond muscarinic receptors. Investigations into its binding affinities and selectivity are crucial for understanding its pharmacological potential. Such studies often employ techniques like radioligand binding assays and functional assays to elucidate these interactions .

Several compounds share structural similarities with 2-chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-oneLacks chloro and methoxy groupsAllosteric modulator
2-Chloro-6-(phenyl) pyrrolo[3,4-b]pyridineContains phenyl instead of methoxybenzylPotential anti-cancer activity
2-Methyl-6-(4-methoxyphenyl) pyrrolo[3,4-b]pyridineMethyl group instead of chlorineNeuroprotective effects

These compounds illustrate variations in substituents that may influence their biological activities and therapeutic potential.

Impact of Aryl/Benzyl Substituents on Target Binding Affinity

Para-Methoxybenzyl Group Contributions to Pharmacophore Alignment

The para-methoxybenzyl substituent at position 6 of the pyrrolopyridine scaffold plays a critical role in aligning the compound with biological targets. The methoxy group (-OCH₃) donates electrons via resonance, enhancing the aromatic ring’s electron density and facilitating π-π stacking interactions with hydrophobic pockets in enzyme active sites [2]. For instance, in insulin-sensitizing pyrrolo[3,4-c]pyridine derivatives, 4-phenoxy substituents increased insulin sensitivity by up to 37.4%, with para-substituted variants showing superior activity due to improved steric complementarity [2]. Similarly, the 4-methoxybenzyl group in the title compound likely stabilizes binding through van der Waals interactions and hydrogen bonding with polar residues, as observed in analogous systems [2].

The benzyl moiety’s flexibility further allows conformational adjustments during target engagement. Studies on pyrrolo[3,4-c]pyridines demonstrate that substituting the benzyl group’s para position with electron-donating groups (e.g., methoxy) enhances metabolic stability compared to ortho- or meta-substituted analogs [2]. This aligns with the high bioavailability (95% in rats) reported for derivatives featuring optimized aryl substituents [2].

Chlorine Substitution Effects on Electronic Configuration and Bioactivity

Chlorine at position 2 introduces electron-withdrawing effects, polarizing the pyrrolopyridine core and altering its electronic configuration. This polarization enhances interactions with nucleophilic regions of target proteins, such as catalytic lysine or serine residues. In GPR119 agonists, 6-fluoro-phenyl derivatives exhibited EC₅₀ values as low as 0.016 µM, with chlorine’s higher electronegativity expected to further improve potency [2]. The chlorine atom’s steric bulk also restricts rotational freedom, locking the scaffold into a bioactive conformation that minimizes entropy loss upon binding [2].

Comparative studies on halogenated pyrrolopyridines reveal that chlorine’s van der Waals radius (1.80 Å) optimally balances steric hindrance and binding affinity. For example, replacing chlorine with bulkier substituents (e.g., bromine) reduced activity in antidiabetic assays, while smaller substituents (e.g., fluorine) offered diminished electronic effects [2]. The title compound’s chlorine atom thus represents a strategic compromise between electronic modulation and steric compatibility.

Heterocyclic Ring Modification Strategies

Pyrrolopyridine vs. Pyrroloquinoline Scaffold Comparative Analyses

The pyrrolo[3,4-b]pyridine scaffold differs from pyrroloquinoline in ring saturation and aromaticity. Pyrroloquinoline’s additional benzene ring increases planarity, promoting intercalation with DNA or hydrophobic protein domains—a trait exploited in anticancer agents like ellipticine [2]. In contrast, the partially saturated pyrrolopyridine core in the title compound offers conformational flexibility, enabling adaptation to diverse binding sites.

Pharmacological data highlight these distinctions: pyrrolo[3,4-c]pyridines exhibit potent antidiabetic and analgesic activities, whereas pyrroloquinolines more commonly demonstrate antitumor effects [2]. For instance, pyrrolo[3,4-c]pyridine-1,3-dione derivatives showed IC₅₀ values of 1.4–2.5 µM against aldose reductase, a key enzyme in diabetic complications [2]. Modifying the scaffold to a pyrroloquinoline structure abolished this activity, likely due to reduced compatibility with the enzyme’s active site [2].

Electronic properties also diverge: the quinoline moiety’s extended π-system lowers the LUMO energy, facilitating charge-transfer interactions absent in pyrrolopyridines. This makes pyrroloquinolines more suited for targeting redox-sensitive enzymes, while pyrrolopyridines excel in modulating GPCRs and kinases [2].

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Exact Mass

274.0872908 g/mol

Monoisotopic Mass

274.0872908 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

Explore Compound Types